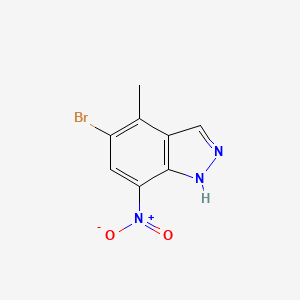

5-bromo-4-methyl-7-nitro-1H-indazole

Overview

Description

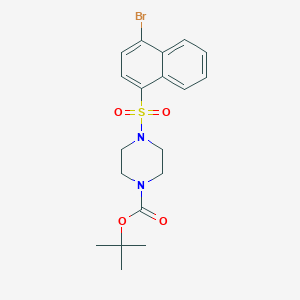

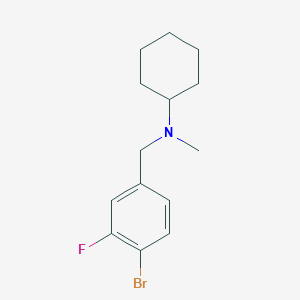

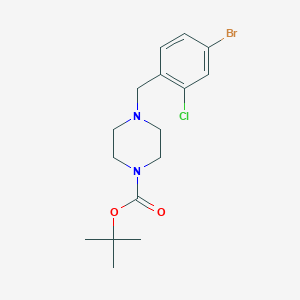

5-Bromo-4-methyl-7-nitro-1H-indazole is a chemical compound with the linear formula C8H6BrN3O2 . It has a molecular weight of 256.06 . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of indazoles, the class of compounds to which 5-bromo-4-methyl-7-nitro-1H-indazole belongs, has been the subject of extensive research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-bromo-4-methyl-7-nitro-1H-indazole is characterized by the presence of bromine, nitrogen, and oxygen atoms in its structure . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis

Indazoles, including 5-bromo-4-methyl-7-nitro-1H-indazole, can undergo a variety of chemical reactions. These include 1,3-dipolar cycloaddition reactions, radical-mediated decarboxylative C(sp3)-N cross-coupling, and CuI-catalyzed coupling of N-acyl-N’-substituted hydrazines with aryl iodides .Physical And Chemical Properties Analysis

5-Bromo-4-methyl-7-nitro-1H-indazole has a molecular weight of 211.1 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .Scientific Research Applications

Antihypertensive Agents

Indazole derivatives have been recognized for their potential as antihypertensive agents . The structural motif of indazole is present in several marketed drugs that help manage blood pressure. The presence of substituents like bromo, methyl, and nitro groups can influence the binding affinity to biological targets involved in blood pressure regulation .

Anticancer Activity

The nitro group in 5-bromo-4-methyl-7-nitro-1H-indazole may contribute to anticancer properties. Indazoles can interfere with the signaling pathways of cancer cells, leading to apoptosis or programmed cell death. They are particularly investigated for their role in targeting kinase enzymes, which are crucial in cell division and cancer progression .

Antidepressant Properties

Indazole compounds have been studied for their antidepressant effects. They may act on the central nervous system by modulating neurotransmitter levels or receptor activities. The unique structure of 5-bromo-4-methyl-7-nitro-1H-indazole could be explored for developing novel antidepressants .

Anti-inflammatory Applications

The anti-inflammatory potential of indazoles is attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. The bromo and nitro substituents in the compound may enhance this activity, making it a candidate for anti-inflammatory drug development .

Antibacterial Agents

Indazole derivatives exhibit antibacterial activity by disrupting bacterial cell wall synthesis or interfering with essential enzymes. The structural features of 5-bromo-4-methyl-7-nitro-1H-indazole could be optimized to target specific bacterial strains, contributing to the fight against antibiotic resistance .

Phosphoinositide 3-Kinase δ Inhibitors

This class of compounds, including indazoles, has been identified as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which plays a significant role in respiratory diseases. The methyl and nitro groups on the indazole ring might offer specificity towards PI3Kδ, offering a therapeutic avenue for conditions like asthma .

Synthetic Methodology

Indazoles serve as key intermediates in organic synthesis. The 5-bromo-4-methyl-7-nitro-1H-indazole can be utilized in transition metal-catalyzed reactions, reductive cyclization, and the formation of C–N and N–N bonds. These reactions are pivotal in constructing complex molecules for pharmaceuticals and materials science .

Antiproliferative Agents

Research has shown that N-phenyl-indazole-carboxamides, which share a core structure with 5-bromo-4-methyl-7-nitro-1H-indazole , possess antiproliferative activities against various cancer cell lines. This suggests that the compound could be valuable in developing treatments that inhibit the growth of tumor cells .

Safety and Hazards

Future Directions

Indazoles are key components in functional molecules used in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted indazoles, including 5-bromo-4-methyl-7-nitro-1H-indazole, is of strategic importance .

properties

IUPAC Name |

5-bromo-4-methyl-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)7(12(13)14)2-6(4)9/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWIMKYSTQZEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-4-methyl-7-nitro-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.